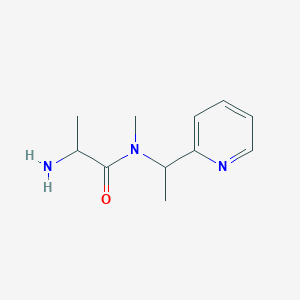

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide

Descripción

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a chiral amide derivative characterized by a stereochemically defined (S)-1-(pyridin-2-yl)ethyl group and a methyl substituent on the amide nitrogen. The (S)-configuration at the chiral center is critical for enantioselective biological activity, a common feature in drug development .

Propiedades

Fórmula molecular |

C11H17N3O |

|---|---|

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

2-amino-N-methyl-N-(1-pyridin-2-ylethyl)propanamide |

InChI |

InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3 |

Clave InChI |

MUMYYNFZUQXAGJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=N1)N(C)C(=O)C(C)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxaldehyde, methylamine, and 2-amino-2-methylpropanamide.

Condensation Reaction: The first step involves a condensation reaction between 2-pyridinecarboxaldehyde and methylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Amidation: The final step involves the amidation of the amine with 2-amino-2-methylpropanamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and the use of advanced purification techniques to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Key Observations :

- The 3-chlorophenyl analogue (CAS 1290219-51-0) exhibits higher lipophilicity (logP ~1.8 estimated) compared to the pyridin-2-yl derivative, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Impact of Heterocyclic vs. Phenyl Groups

Pyridin-2-yl and phenyl groups differ in electronic and steric profiles:

- Pyridin-2-yl : The nitrogen atom at the 2-position allows for hydrogen-bond acceptor interactions, critical for binding to targets like kinases or GPCRs. It also introduces moderate polarity, balancing solubility and membrane permeability.

Example : In the synthesis of dinucleating ligands (), pyridine derivatives often form unexpected products like hexahydropyrimidines, highlighting the reactivity of pyridine-based intermediates under certain conditions .

Variations in Amide Substituents

Modifications to the amide nitrogen influence steric hindrance and metabolic pathways:

Key Observations :

- The diethoxyethyl derivative (CAS 88977-54-2) demonstrates how electron-rich substituents can enhance solubility but compromise stability under acidic conditions .

Actividad Biológica

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide, a synthetic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H17N3O

- Molecular Weight : 207.27 g/mol

- IUPAC Name : this compound

- CAS Number : 1354025-86-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial and antifungal properties. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.004 - 0.025 mg/mL |

| Chlamydia trachomatis | Selective inhibition observed |

These results suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains.

The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. The structural features of the compound, particularly the pyridine moiety, may enhance its interaction with bacterial enzymes or receptors.

Case Studies

-

Study on Chlamydia :

A study explored the antichlamydial activity of various derivatives including this compound. The compound demonstrated selective efficacy against Chlamydia species, affecting inclusion numbers and morphology in infected cells . -

Antibacterial Spectrum :

Another investigation assessed the compound's antibacterial spectrum against common pathogens. It showed moderate activity against N. meningitidis and H. influenzae, indicating potential for broader applications in infectious disease treatment .

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety of this compound for potential therapeutic applications. Preliminary studies indicate low toxicity towards human cell lines, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.